molecular formula C10H9ClN4O B5478298 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B5478298
M. Wt: 236.66 g/mol
InChI Key: MOBGPXCSTSWYSL-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a chemical compound for research and development applications. It features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . This carboxamide derivative is designed for researchers investigating new pharmacologically active molecules. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms and is recognized as a significant pharmacophore in drug discovery . Compounds containing this structure have demonstrated diverse therapeutic profiles, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties in scientific literature . The specific substitution pattern on this pyrazole-carboxamide framework is of high interest for structure-activity relationship (SAR) studies, particularly in the development of novel bioactive agents . Researchers can utilize this compound to explore its mechanism of action and potential efficacy in various biological assays. This product is intended for research purposes by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-chloro-2-methyl-N-pyridin-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-15-9(7(11)6-13-15)10(16)14-8-4-2-3-5-12-8/h2-6H,1H3,(H,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBGPXCSTSWYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the chloro and methyl groups: Chlorination and methylation reactions are performed using reagents such as thionyl chloride and methyl iodide.

    Coupling with pyridine: The final step involves coupling the pyrazole derivative with a pyridine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The compound exhibits reactivity through its functional groups, particularly the chloro substituent and pyridin-2-yl moiety.

  • Chloro Group Substitution :
    The chloro group on the pyrazole ring can undergo nucleophilic substitution. While direct evidence for this specific compound is limited, similar pyrazole derivatives show substitution with nucleophiles like amines or thiols under basic conditions (e.g., triethylamine). This reaction typically involves deprotonation of the nucleophile and attack on the electrophilic carbon adjacent to the chloro group.

  • Pyridin-2-yl Group Participation :
    The pyridin-2-yl group may act as a directing group for metal-catalyzed coupling reactions. For example, Ullmann-type couplings using copper(I) catalysts (e.g., cupric acetate) and pyridine as a ligand have been demonstrated in analogous pyrazole derivatives . This suggests potential for introducing new substituents via cross-coupling.

Reaction Type Reagents/Conditions Products
Nucleophilic substitutionNucleophiles (e.g., amines), baseSubstituted pyrazole derivatives
Ullmann couplingCupric acetate, pyridine, boronic acidsCoupled pyrazole derivatives

Coupling Reactions

The pyridin-2-yl group enables coupling reactions, particularly under copper-catalyzed conditions.

  • Ullmann Coupling :
    Analogous compounds undergo Ullmann coupling with boronic acids using cupric acetate and pyridine as a base . This reaction likely occurs at the pyridin-2-yl position, facilitating the formation of biaryl or heteroaryl systems.

Example :
Reaction with phenylboronic acid under copper catalysis yields coupled derivatives, expanding the compound’s aromatic system.

Alkylation

Alkylation of reactive positions on the pyrazole ring is feasible.

  • Methylation :
    Similar pyrazole derivatives undergo alkylation using methyl iodide (CH₃I) and a strong base like sodium hydride (NaH) in DMF . This introduces alkyl groups at reactive sites, though the exact position depends on the compound’s electronic environment.

Reaction Type Reagents/Conditions Products
AlkylationCH₃I, NaH, DMFAlkylated pyrazole derivatives

Amide Hydrolysis

While not explicitly documented for this compound, carboxamides generally undergo hydrolysis under acidic or basic conditions to form carboxylic acids.

  • Acidic Hydrolysis :
    Reaction with strong acids (e.g., HCl) may convert the carboxamide to a carboxylic acid, though steric hindrance or electronic factors could influence this.

  • Basic Hydrolysis :
    Alkaline conditions (e.g., NaOH) could similarly cleave the amide bond.

Oxidation/Reduction

Limited direct evidence exists for oxidation/reduction of this compound, but pyrazole rings can exhibit reactivity under specific conditions.

Key Observations

  • Structural Reactivity : The pyridin-2-yl group’s electron-rich nature enhances its participation in coupling reactions .

  • Functional Group Interactions : The carboxamide group may stabilize reactive intermediates during substitution or coupling processes.

  • Synthetic Utility : These reactions highlight the compound’s versatility as a scaffold for generating diverse derivatives with potential applications in medicinal chemistry.

References Excluded (BenchChem). De Gruyter. Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. PMC. 1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives as antifungal agents. PubChem. N-(4-chlorophenyl)-1-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Activity

The compound has been identified as a potential tissue-selective androgen receptor modulator (SARM), which is significant in the treatment of androgen receptor-dependent conditions such as prostate cancer. SARMs are designed to selectively target androgen receptors in muscle and bone tissues while minimizing effects on other tissues, which can lead to fewer side effects compared to traditional anabolic steroids. Research indicates that compounds like 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide may exhibit AR antagonist activity, making them useful in therapeutic strategies for AR-dependent cancers .

1.2 Antifungal Properties

Recent studies have highlighted the antifungal potential of pyrazole derivatives, including those related to 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide. For example, derivatives of pyrazole carboxamides have shown moderate antifungal activities against various phytopathogenic fungi, such as Gibberella zeae and Fusarium oxysporum. These compounds were tested in vitro and demonstrated inhibition rates that surpassed those of some commercial fungicides .

Agricultural Applications

2.1 Pesticidal Activity

The compound's structural characteristics suggest potential applications in pesticide development. Pyrazole derivatives are known for their broad-spectrum biological activities, including insecticidal and fungicidal properties. The synthesis of various pyrazole carboxamide derivatives has been linked to effective pest control solutions, with some compounds exhibiting significant activity against agricultural pests and pathogens .

Synthesis and Characterization

The synthesis of 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide involves several steps that typically include the formation of the pyrazole ring followed by functionalization to introduce the chloro and pyridinyl groups. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Case Studies and Research Findings

Study Focus Findings
IL238044ASARM DevelopmentIdentified as a potential AR antagonist for prostate cancer treatment .
PubMed StudyAntifungal ActivityExhibited over 50% inhibition against Gibberella zeae at 100 µg/mL .
PMC ArticlePesticidal ApplicationsDiscussed broad-spectrum biological activities of pyrazole derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Pyridinyl vs.
  • Chlorine Position : Chlorine at position 4 (target compound) versus position 5 (e.g., 3a ) may alter steric and electronic interactions, impacting solubility and metabolic stability.
  • Methyl Group : The 1-methyl group in the target compound likely increases lipophilicity relative to phenyl-substituted analogs (e.g., 10F ), affecting membrane permeability.

Key Research Findings

  • Substituent Optimization : Chlorine and methyl groups improve thermal stability and bioactivity, as seen in analogs with higher melting points (e.g., 3b at 171–172°C ).
  • Amide Group Influence : Pyridin-2-yl amides (target compound) may offer superior pharmacokinetic profiles over bulkier aryl groups (e.g., 3a ) due to reduced steric hindrance .
  • Contradictions : While electron-withdrawing groups generally enhance activity, excessive hydrophobicity (e.g., benzyl in ) can reduce bioavailability, highlighting the need for balanced substituent design.

Biological Activity

4-Chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : 4-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine
  • Molecular Formula : C8H8ClN5
  • Molecular Weight : 209.64 g/mol

The biological activity of 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been reported to modulate the activity of the 5-HT2A serotonin receptor, which is involved in several neuropsychiatric disorders .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity : In vitro tests revealed that it exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values ranged from 0.01 µM to 42.30 µM depending on the specific derivative and cell line tested .
CompoundCell LineIC50 (µM)
4-Chloro-Pyrazole DerivativeMCF70.01
Ethyl-Pyrazole DerivativeA54926
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep-23.25

Antimicrobial Properties

The compound has also shown potential antimicrobial properties, although specific data on its efficacy against various pathogens is limited. It is believed to interact with bacterial enzymes, disrupting their function and leading to cell death.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives, including this compound, may possess anti-inflammatory properties. They are being explored as potential treatments for inflammatory diseases by inhibiting key inflammatory mediators .

Case Studies

  • CHK1 Inhibition : A study highlighted the compound's ability to inhibit CHK1, a kinase involved in DNA damage response pathways. This inhibition was linked to enhanced sensitivity of cancer cells to chemotherapeutic agents .
  • Cytotoxicity Assessment : A systematic evaluation of various pyrazole derivatives demonstrated that modifications in the structure significantly influenced their cytotoxicity profiles against different cancer cell lines. The introduction of specific substituents was found to enhance potency and selectivity .

Q & A

Q. What are the common synthetic routes for 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

Methodological Answer:

  • Synthesis Strategy : Cyclocondensation of substituted hydrazides with phosphorous oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) is a standard approach for pyrazole carboxamide derivatives . For example, analogs like 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide were synthesized via cyclization of benzoic acid hydrazides .
  • Intermediate Characterization : Key intermediates (e.g., hydrazides, aldehydes) are typically analyzed using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹) and NMR (¹H/¹³C) to confirm functional groups. Melting points (m.p.) are used to assess purity, as seen in derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (m.p. 140–141°C) .

Q. How is the crystal structure of pyrazole carboxamide derivatives determined, and what insights does it provide?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and packing arrangements. For example, 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide crystallizes in the monoclinic P2₁/n space group with β = 96.446°, revealing intermolecular hydrogen bonding critical for stability .
  • Spectral Validation : Experimental data (e.g., bond lengths: C–C = 1.515 Å) are compared with computational models (DFT) to validate structural accuracy .

Q. What biological activities are associated with pyrazole carboxamide scaffolds?

Methodological Answer:

  • Medicinal Chemistry : Pyrazole carboxamides are explored as pharmacophores for enzyme/receptor targeting. For instance, analogs with trifluoromethyl or chloro substituents show potential in agrochemical (herbicide) and drug design (kinase inhibition) applications .
  • Bioactivity Profiling : In vitro assays (e.g., enzyme inhibition, cytotoxicity) are conducted on derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to correlate substituent effects (e.g., electron-withdrawing Cl) with activity .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis of 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide?

Methodological Answer:

  • Reaction Engineering : ICReDD’s computational-informational framework combines quantum chemical calculations (e.g., transition state analysis) with high-throughput screening to identify optimal solvents, catalysts, and temperatures . For example, POCl₃-mediated cyclization efficiency can be enhanced using microwave-assisted heating .
  • Process Control : Real-time monitoring via FTIR or Raman spectroscopy ensures reaction completion and minimizes byproducts like hydrolyzed esters .

Q. What computational tools are used to predict the physicochemical properties and reactivity of this compound?

Methodological Answer:

  • DFT/Molecular Dynamics : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT simulations (B3LYP/6-311++G**) matched experimental IR and NMR spectra, validating charge distribution .
  • ADMET Prediction : Tools like SwissADME predict solubility (LogP ~2.5) and metabolic stability, guiding structural modifications for improved bioavailability .

Q. How can contradictions in spectral data (e.g., NMR shifts) between experimental and theoretical models be resolved?

Methodological Answer:

  • Dynamic Effects : Solvent polarity and temperature-induced conformational changes (e.g., rotational barriers of methyl groups) may cause discrepancies. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed deviations in ¹³C NMR shifts due to hydrogen bonding in polar solvents .
  • Advanced NMR Techniques : 2D NMR (COSY, HSQC) and variable-temperature (VT-NMR) studies clarify signal assignments. Crystallographic data (e.g., torsion angles) are cross-referenced to validate computational geometries .

Q. What strategies are employed to study regioselectivity in pyrazole ring functionalization?

Methodological Answer:

  • Directing Group Strategy : Substituents like chloro or pyridinyl groups direct electrophilic substitution. For example, the pyridin-2-yl moiety in 4-chloro-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-5-carboxamide enhances meta-substitution due to electronic and steric effects .
  • Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura reactions install aryl/heteroaryl groups at the 3-position of pyrazole rings, as demonstrated in analogs like 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide .

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